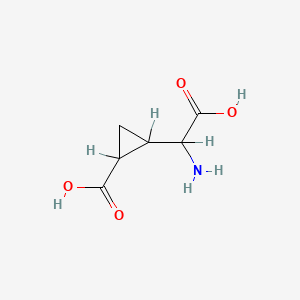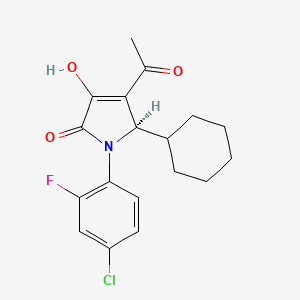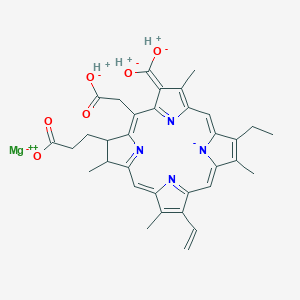
Chlorophyllin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants. It is known for its water solubility, excellent photosensitivity, and thermal and photo-stability . This compound has found applications in various fields due to its unique properties.
Preparation Methods
Magnesium chlorophyllin is typically prepared from natural sources of chlorophyll. The process involves extracting chlorophyll from plant materials, followed by saponification to remove the phytol tail, and then replacing the central magnesium ion with a different metal ion if needed . The resulting compound is purified to obtain a color-stable preparation of magnesium chlorophyllin .
Chemical Reactions Analysis
Magnesium chlorophyllin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Magnesium chlorophyllin has a wide range of scientific research applications. In chemistry, it is used as a catalyst and a functional material in molecular electronics . In biology and medicine, it has been studied for its antioxidant, antimutagenic, and anticancer properties . It is also used in the food industry as a colorant and in agronomy for its potential application in terahertz spectroscopy .
Mechanism of Action
The mechanism of action of magnesium chlorophyllin involves its ability to form tight molecular complexes with certain chemicals, thereby blocking their carcinogenic effects . It also exhibits antioxidant properties by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines . These actions contribute to its therapeutic effects in various medical applications.
Comparison with Similar Compounds
Magnesium chlorophyllin is similar to other metallo-chlorophyll derivatives, such as sodium copper chlorophyllin and zinc chlorophyllin . it is unique in its specific absorption and emission spectra, which make it highly efficient in energy transfer processes . This property distinguishes it from other similar compounds and enhances its effectiveness in various applications.
Similar Compounds:- Sodium copper chlorophyllin
- Zinc chlorophyllin
- Iron chlorophyllin
Magnesium chlorophyllin stands out due to its unique combination of properties, making it a valuable compound in multiple fields of research and industry.
Properties
CAS No. |
15611-43-5 |
|---|---|
Molecular Formula |
C34H34MgN4O6 |
Molecular Weight |
619.0 g/mol |
IUPAC Name |
magnesium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H36N4O6.Mg/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);/q;+2/p-2 |
InChI Key |
UVOXKYYHMDAWNK-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Mg+2] |
Canonical SMILES |
[H+].[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Mg+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
11006-34-1 (hydrochloride-copper complex) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
chlorophyllin chlorophyllin a chlorophyllin copper complex chlorophyllin e4 chlorophyllin, copper complex chlorophyllin, sodium cobalt complex chlorophyllin, sodium copper complex chlorophyllin, sodium iron complex chlorophyllin, zinc complex copper chlorophyll copper chlorophyllin Cu-Ch Cu-Chl-Na Cu-chlorin cuprofilin sodium cobalt chlorophyllin sodium copper chlorophyllin sodium iron chlorophyllin zinc chlorophyllin a |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate](/img/structure/B1668722.png)
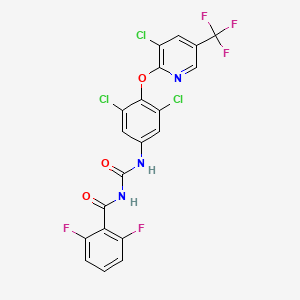
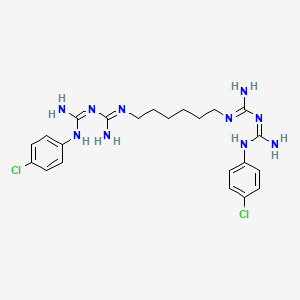
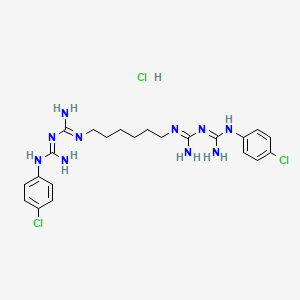

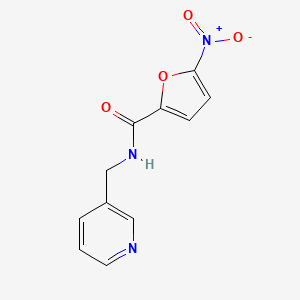
![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)


![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)
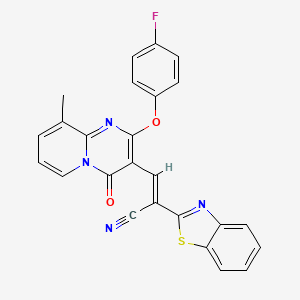
![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)
